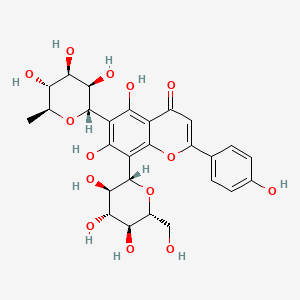
Isoviolanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoviolanthin is a flavonoid glycoside primarily extracted from the leaves of Dendrobium officinale. It is known for its potential therapeutic properties, particularly in inhibiting the migration and invasion of hepatocellular carcinoma (HCC) cells without exhibiting cytotoxic effects on normal liver cells .
Mécanisme D'action
Isoviolanthin exerts its effects primarily through the inhibition of the TGF-β/Smad and PI3K/Akt/mTOR pathways. By deactivating these pathways, it prevents the EMT process, thereby reducing the migratory and invasive capacities of cancer cells. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Similar Compounds:
Violanthin: Another flavonoid glycoside with similar structural features but different glycosylation patterns.
Apigenin: A flavonoid with anti-inflammatory and anticancer properties.
Luteolin: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which significantly influences its biological activity. Unlike other flavonoids, it exhibits a distinct ability to inhibit EMT in cancer cells without cytotoxic effects on normal cells, making it a promising candidate for targeted cancer therapies .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of iso-violanthin for lab experiments is its antioxidant properties, which make it a useful tool for studying oxidative stress and related diseases. Its potential as a natural pesticide also makes it a useful tool for studying plant biology and agriculture.
One limitation of iso-violanthin for lab experiments is its limited availability, particularly when extracted from natural sources. Chemical synthesis can be expensive and time-consuming, making it difficult to obtain large quantities of iso-violanthin for research purposes.
Orientations Futures
There are many future directions for research on iso-violanthin. One area of interest is its potential as a natural pesticide, particularly in organic agriculture. Another area of interest is its potential as a natural food additive, particularly as a preservative and flavor enhancer.
In medicine, iso-violanthin has shown promise as a treatment for diabetes and other metabolic disorders. Further research is needed to explore its potential in this area, as well as its potential as an anti-inflammatory and anti-cancer agent.
Overall, iso-violanthin is a promising compound with a wide range of potential applications. Its antioxidant properties and potential as a natural pesticide and food additive make it a valuable tool for research in many fields.
Méthodes De Synthèse
Isoviolanthin can be synthesized through a variety of methods, including extraction from natural sources and chemical synthesis. One common method involves the use of enzymes to catalyze the conversion of other flavonoids into iso-violanthin. Another method involves the use of chemical reagents to modify the structure of existing flavonoids and produce iso-violanthin as a byproduct.
Applications De Recherche Scientifique
Isoviolanthin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in modulating cellular pathways, particularly in cancer research.
Medicine: Potential therapeutic agent for treating advanced-stage metastatic HCC due to its ability to inhibit epithelial-mesenchymal transition (EMT) via the TGF-β/Smad and PI3K/Akt/mTOR pathways
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoviolanthin involves several steps, typically starting with the extraction of flavonoid precursors from plant sources. The process includes glycosylation reactions where sugar moieties are attached to the flavonoid core. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of plant cell cultures and enzymatic synthesis. These methods are preferred for their efficiency and sustainability. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isoviolanthin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the flavonoid structure.
Reduction: Typically involves the reduction of carbonyl groups.
Substitution: Commonly occurs at the hydroxyl groups, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products: The major products from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity or solubility .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWSPDILHVKEV-RSPRXDBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is isoviolanthin and where is it found?
A1: this compound is a naturally occurring flavonoid C-glycoside. It is commonly found in plants like Dendrobium officinale, a traditional Chinese medicine, and Glycyrrhiza uralensis (licorice root). [, , ]
Q2: What are the potential therapeutic benefits of this compound?
A2: Research suggests that this compound possesses several potential therapeutic benefits, including:
- Skin protection: Studies indicate that this compound may protect skin cells (keratinocytes) from damage caused by reactive oxygen species like hydrogen peroxide. This protective effect is thought to be mediated by downregulating the p53 signaling pathway, a key pathway involved in apoptosis (programmed cell death). []
- Anti-cancer activity: this compound has shown promising results in inhibiting the growth and spread of liver cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT) process, a crucial step in cancer metastasis. It achieves this by interfering with signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR. []
- Anti-inflammatory effects: In vitro and in vivo studies demonstrate the anti-inflammatory potential of this compound. It can reduce the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in immune cells, offering a potential therapeutic avenue for inflammatory conditions. []
Q3: How does this compound exert its effects at the molecular level?
A3: this compound appears to interact with various cellular targets and signaling pathways:
- p53 signaling pathway: this compound downregulates the p53 signaling pathway in skin cells, thereby protecting them from apoptosis induced by hydrogen peroxide. []
- TGF-β/Smad and PI3K/Akt/mTOR pathways: In liver cancer cells, this compound disrupts these pathways, leading to the suppression of EMT and reduced metastasis. []
- Inflammatory mediators: this compound inhibits the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, contributing to its anti-inflammatory effects. []
Q4: What is the structure of this compound?
A4: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not provided in these abstracts, its molecular formula and weight can be determined from its structure (which can be found in chemical databases). [, ]
Q5: How do structural modifications of this compound affect its activity?
A5: The provided research papers do not delve into the structure-activity relationship (SAR) of this compound. Further research is needed to understand how modifications to its chemical structure impact its potency, selectivity, and overall biological activity.
Q6: Have any specific targets been identified for this compound?
A6: While this compound's mechanisms are not fully elucidated, one study suggests it may target specific genes: KDM6B, CHAC2, ESCO2, and IPO4. This interaction might be involved in its protective effect against reactive oxygen species-induced skin injury. []
Q7: What analytical techniques are used to identify and quantify this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique separates different components of a mixture based on their chemical properties, allowing for the identification and quantification of this compound. [, , ]
- Electrospray ionization mass spectrometry (ESI-MS): This method is used to determine the molecular weight and structural information of this compound. [, ]
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within this compound. []
- Ultraviolet-visible (UV) Spectroscopy: Helps in identifying and quantifying this compound based on its characteristic light absorption properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)

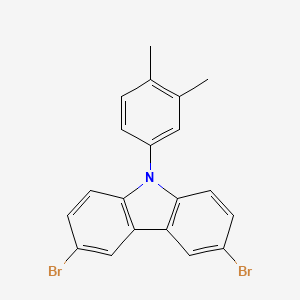
![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
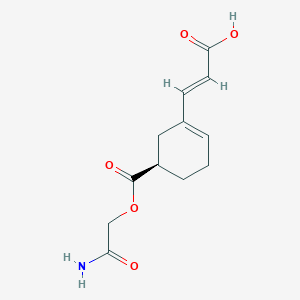
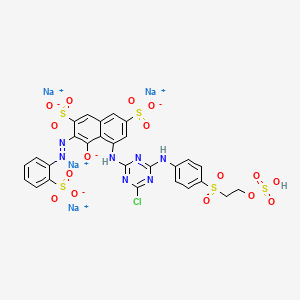

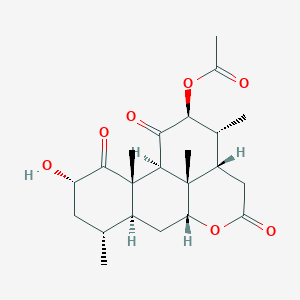
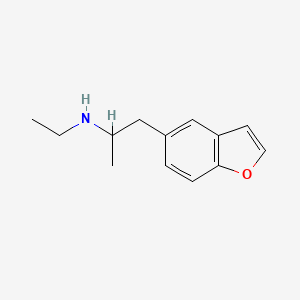
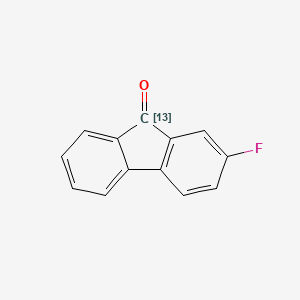
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
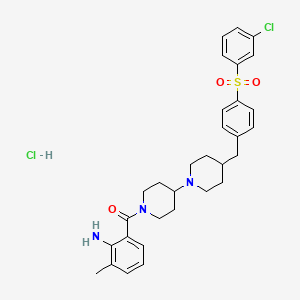

![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)